1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of dichloro, fluoro, and trifluoro groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,6-dichloro-2-fluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’,6’-Dichloro-2’-fluoroacetophenone: Shares similar structural features but differs in the position of the trifluoro group.
2-Chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone: Another related compound with a different substitution pattern
Uniqueness
1-(3,6-Dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both dichloro and trifluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H2Cl2F4O |
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Molecular Weight |
261.00 g/mol |
IUPAC Name |
1-(3,6-dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2Cl2F4O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
InChI Key |
XJKMVPJBSVMPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)C(F)(F)F)F)Cl |
Origin of Product |
United States |
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